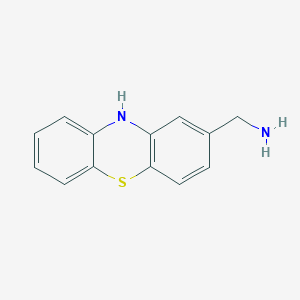

(10H-Phenothiazin-2-yl)methanamine

Description

Properties

Molecular Formula |

C13H12N2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

10H-phenothiazin-2-ylmethanamine |

InChI |

InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2 |

InChI Key |

XEXFPLDDNBBJHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves the reaction of phenothiazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: Phenothiazine, formaldehyde, and ammonia.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.

Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(10H-Phenothiazin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Substituted phenothiazine derivatives.

Scientific Research Applications

(10H-Phenothiazin-2-yl)methanamine has been extensively studied for its applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its pharmacological properties, including potential antipsychotic and antimicrobial activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (10H-Phenothiazin-2-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer reactions, which is crucial for its role in photophysical and photochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Phenothiazine Derivatives

Key Observations :

- Substituent Position : The target compound’s methanamine group at the 2-position contrasts with most derivatives (e.g., Chlorpromazine, N,N-dimethyl analogs), which typically feature substitutions at the 10-position. Positional differences affect electronic distribution and steric interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Melting Points: The dimethylaminoethyl ketone derivative (144–145°C) exhibits higher thermal stability due to strong dipole interactions from the ketone group compared to the target compound’s primary amine .

- Solubility: The hydrochloride salt of N,N-dimethyl-2-(10H-phenothiazin-10-yl)ethanamine shows enhanced aqueous solubility, a critical factor for pharmaceutical applications, whereas the target compound’s primary amine may confer moderate solubility in polar solvents .

Biological Activity

(10H-Phenothiazin-2-yl)methanamine, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its phenothiazine structure, which is known for modulating neurotransmitter activities and exhibiting various pharmacological effects. The compound's mechanism of action involves interactions with biological targets such as enzymes and receptors, influencing their activity through binding interactions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research conducted on the oxidation kinetics of isopropyl alcohol (IPA) and 1,4-dioxane demonstrated that this compound acts as an effective antioxidant. The study revealed that in oxidizing IPA, the compound exhibited a significant inhibition capacity (f >> 2), indicating its potential for radical scavenging .

Table 1: Antioxidant Activity of this compound

| Substrate | Inhibition Capacity (f) | Regeneration Phenomenon |

|---|---|---|

| Isopropyl Alcohol | f >> 2 | Yes |

| 1,4-Dioxane | f < 2 | No |

Neuroprotective Effects

In addition to its antioxidant properties, this compound has been investigated for its neuroprotective effects. A study utilizing MTT assays assessed the compound's ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death induced by oxidative agents, suggesting its potential as a neuroprotective agent .

Anticancer Potential

The phenothiazine derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it was found to inhibit histone deacetylase 6 (HDAC6), a target implicated in cancer progression .

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Liver Cancer | 15 | HDAC6 Inhibition |

| Breast Cancer | 20 | Induction of Apoptosis |

| Lung Cancer | 25 | Cell Cycle Arrest |

Case Studies

- Oxidative Stress in Neuronal Cells : A study demonstrated that treatment with this compound reduced oxidative stress markers in PC12 cells exposed to corticosterone. The compound's protective effects were attributed to its ability to scavenge reactive oxygen species (ROS) effectively .

- In Vivo Studies in Zebrafish : Research involving zebrafish embryos showed that exposure to this compound resulted in reduced toxicity compared to other phenothiazine derivatives. This highlights its potential for therapeutic applications with lower side effects .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for (10H-Phenothiazin-2-yl)methanamine, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is common:

Core scaffold synthesis : Start with phenothiazine derivatives. For example, react 10H-phenothiazine with alkylating agents (e.g., bromoacetonitrile) under inert conditions (N₂ atmosphere) to introduce the methanamine side chain .

Functionalization : Use reductive amination or nucleophilic substitution to modify the amine group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize yields by adjusting solvent polarity and temperature .

- Key Data : Typical yields range from 45–65% for alkylation steps. Recrystallization in ethyl acetate improves purity (>95%) .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to characterize this compound?

- Methodology :

- FT-IR : Identify N–H stretching vibrations (3200–3400 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹). Compare with DFT-calculated vibrational spectra for validation .

- ¹H/¹³C NMR : Assign signals using 2D NMR (COSY, HSQC). For example, the methanamine proton appears as a triplet (δ 2.8–3.2 ppm) coupled with adjacent CH₂ groups .

Advanced Questions

Q. What mechanistic insights explain the radical scavenging activity of this compound in oxidation reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants (k) for H-atom transfer to peroxyl radicals. Compare with reference antioxidants (e.g., α-tocopherol) .

- Computational Modeling : Apply DFT (B3LYP) to calculate bond dissociation energies (BDEs) of N–H groups. Lower BDE (<85 kcal/mol) correlates with higher antioxidant activity .

Q. How can density functional theory (DFT) predict regioselectivity in 1,3-dipolar cycloaddition reactions involving this compound derivatives?

- Methodology :

Transition State Analysis : Use B3LYP/6-311G(d,p) to model asynchronous concerted pathways. Calculate activation energies (ΔG‡) for competing reaction channels .

NBO Analysis : Evaluate charge distribution and orbital interactions at reaction sites. Higher electron density at the methanamine nitrogen favors nucleophilic attack .

- Data Insight : The distortion/interaction model shows a ΔΔG‡ of 3.2 kcal/mol between major and minor adducts, aligning with experimental product ratios (85:15) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting antioxidant efficacy reports) for this compound?

- Methodology :

Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, oxygen exclusion).

Multivariate Analysis : Use PCA (principal component analysis) to identify variables (e.g., pH, temperature) causing discrepancies .

Cross-Validation : Compare results across analytical platforms (e.g., HPLC vs. GC-MS for purity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.